Cas no 12152-94-2 (Ferroceneboronic acid)

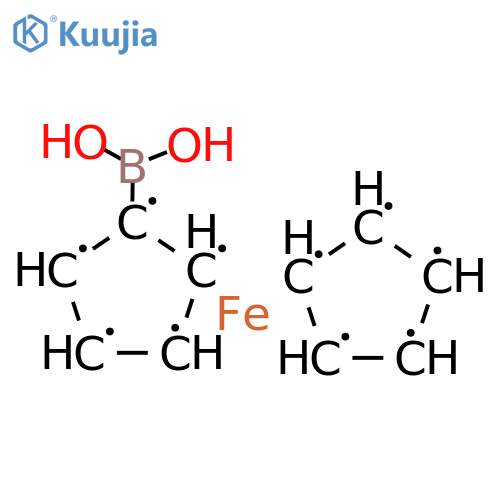

Ferroceneboronic acid structure

商品名:Ferroceneboronic acid

CAS番号:12152-94-2

MF:C10H11BFeO2

メガワット:229.849144220352

MDL:MFCD00059074

CID:189700

PubChem ID:87570055

Ferroceneboronic acid 化学的及び物理的性質

名前と識別子

-

- Ferrocene, borono-

- Ferroceneboronic acid

- (Boronocyclopentadienyl)cyclopentadienyl iron

- 1,1'-ferrocenediboronic acid

- cyclicboronatingreagentforGC

- ferrocene-1,1'-diboronic acid

- ferrocenemetaboric acid

- MS]

- NSC 119337

- N,N-dimethyl-3-(6,7,8,9-tetrahydropyrido[4,3-b]indol-5-yl)-1-propanamine dihydrochloride

- Ferroceneboronic acid (contains varying amounts of anhydride)

- cyclicboronatingreagentforGC/MS

- Ferroceneboronic Acid [Cyclic boronating reagent for GC/MS]

-

- MDL: MFCD00059074

- インチ: 1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;

- InChIKey: HHGAJIKAUQWFKH-UHFFFAOYSA-N

- ほほえんだ: [C]1(B(O)O)[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |^1:0,4,5,6,7,8,9,10,11,12|

計算された属性

- せいみつぶんしりょう: 230.02000

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 129

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 40.5

じっけんとくせい

- 色と性状: 未確定

- ゆうかいてん: 145-150 °C (dec.) (lit.)

- ようかいど: 微溶于乙醚

- PSA: 40.46000

- LogP: 0.55620

- かんど: 空気に敏感である

- ようかいせい: 未確定

Ferroceneboronic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37

-

危険物標識:

- リスク用語:R36/37/38

Ferroceneboronic acid 税関データ

- 税関コード:29319090

Ferroceneboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB136034-5 g |

Ferroceneboronic acid (contains varying amounts of anhydride); . |

12152-94-2 | 5 g |

€286.00 | 2023-07-20 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156659-100MG |

Ferroceneboronic acid |

12152-94-2 | >98.0%(HPLC) | 100mg |

¥360.90 | 2023-09-02 | |

| Apollo Scientific | OR315060-5g |

Ferroceneboronic acid |

12152-94-2 | 95% | 5g |

£199.00 | 2025-02-19 | |

| Alichem | A249000315-5g |

Ferroceneboronic acid |

12152-94-2 | 97% | 5g |

$604.99 | 2023-09-04 | |

| ChemScence | CS-0175028-5g |

Ferroceneboronic acid |

12152-94-2 | 5g |

$153.0 | 2022-04-28 | ||

| ChemScence | CS-0175028-25g |

Ferroceneboronic acid |

12152-94-2 | 25g |

$676.0 | 2022-04-28 | ||

| eNovation Chemicals LLC | K43868-10g |

Ferroceneboronicacid |

12152-94-2 | 97% | 10g |

$279 | 2024-05-23 | |

| abcr | AB136034-25 g |

Ferroceneboronic acid (contains varying amounts of anhydride); . |

12152-94-2 | 25 g |

€1,001.20 | 2023-07-20 | ||

| Cooke Chemical | A4399712-5g |

Ferroceneboronic Acid (contains varying amounts of Anhydride) [Cyclic boronating reagent for GC/MS] |

12152-94-2 | >98.0%(HPLC) | 5g |

RMB 4991.20 | 2025-02-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0280-1G |

Ferroceneboronic Acid (contains varying amounts of Anhydride) [Cyclic boronating reagent for GC/MS] |

12152-94-2 | >98.0%(HPLC) | 1g |

¥990.00 | 2024-04-15 |

Ferroceneboronic acid 関連文献

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

12152-94-2 (Ferroceneboronic acid) 関連製品

- 4612-26-4(1,4-Phenylenediboronic acid)

- 5122-94-1([1,1'-Biphenyl]-4-ylboronic acid)

- 4151-80-8(BPDA)

- 4612-28-6(1,3-benzenediboronicacid)

- 5122-99-6(4-Iodophenylboronic acid)

- 98-80-6(Phenylboronic acid)

- 1765-93-1(4-Fluorobenzeneboronic acid)

- 1993-03-9(2-Fluorophenylboronic acid)

- 768-35-4((3-fluorophenyl)boronic acid)

- 5122-95-2(3-Biphenylboronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:12152-94-2)Ferroceneboronic acid

清らかである:99%/99%

はかる:10g/25g

価格 ($):220.0/460.0